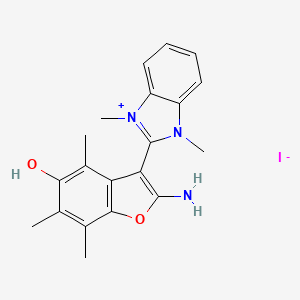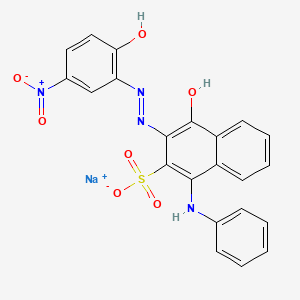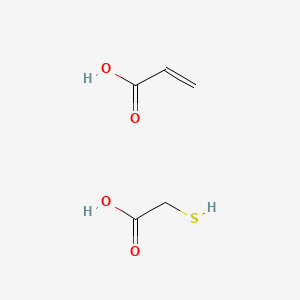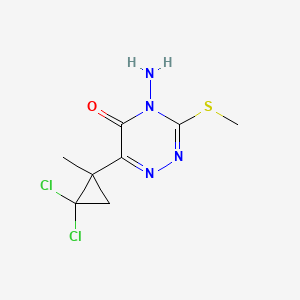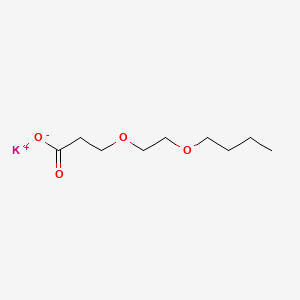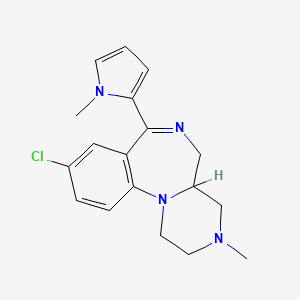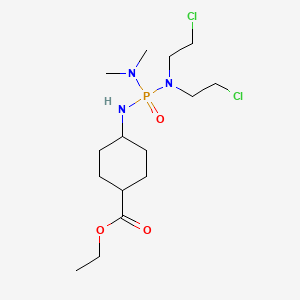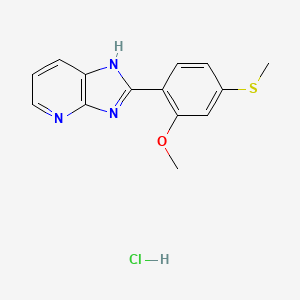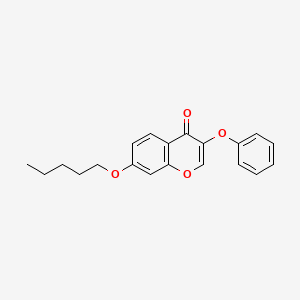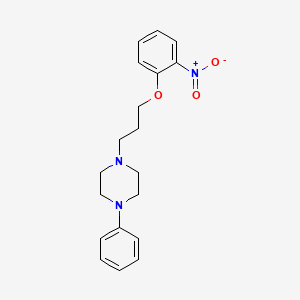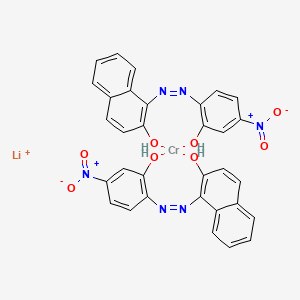
Lithium bis(1-((2-hydroxy-4-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium bis(1-((2-hydroxy-4-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) is a complex chemical compound known for its vibrant color and unique chemical properties. This compound is often used in various industrial and research applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lithium bis(1-((2-hydroxy-4-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) typically involves the reaction of lithium chromate with 1-((2-hydroxy-4-nitrophenyl)azo)-2-naphthol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH level to optimize the yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves the precise measurement of reactants and the use of advanced monitoring systems to control the reaction parameters. The final product is then purified using techniques such as crystallization or chromatography to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium bis(1-((2-hydroxy-4-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of chromium.
Reduction: It can also be reduced, which may result in the formation of lower oxidation states of chromium.
Substitution: The azo group in the compound can undergo substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance the reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation states of chromium, while reduction may result in lower oxidation states. Substitution reactions can yield a variety of products depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
Lithium bis(1-((2-hydroxy-4-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Employed in biological assays and staining techniques due to its vibrant color.
Medicine: Investigated for potential therapeutic applications, including its use in drug delivery systems.
Industry: Utilized in the manufacturing of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Lithium bis(1-((2-hydroxy-4-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo redox reactions, which can influence various biochemical processes. The azo group in the compound can also interact with different biological molecules, leading to changes in their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Lithium bis(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-)
- Lithium bis(1-((2-hydroxy-3-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-)
Uniqueness
Lithium bis(1-((2-hydroxy-4-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The position of the nitro group on the phenyl ring influences the compound’s reactivity and stability, making it suitable for specific applications that similar compounds may not be able to fulfill.
Eigenschaften
CAS-Nummer |
83733-06-6 |
|---|---|
Molekularformel |
C32H22CrLiN6O8+ |
Molekulargewicht |
677.5 g/mol |
IUPAC-Name |
lithium;chromium;1-[(2-hydroxy-4-nitrophenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/2C16H11N3O4.Cr.Li/c2*20-14-8-5-10-3-1-2-4-12(10)16(14)18-17-13-7-6-11(19(22)23)9-15(13)21;;/h2*1-9,20-21H;;/q;;;+1 |
InChI-Schlüssel |
WHUKOIQCYNLXCH-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])O)O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])O)O.[Cr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


